[2-Methylpropoxy(phenyl)methyl]benzene
Description
Properties
CAS No. |
75116-75-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
[2-methylpropoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O/c1-14(2)13-18-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI Key |
RAHYGYAUZXSCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [2-Methylpropoxy(phenyl)methyl]benzene can be compared to three analogous compounds (Table 1):
Key Findings :
Substituent Effects: The methylpropoxy group in this compound enhances steric hindrance compared to ethoxy (Etofenprox) or propoxy ( compound), influencing reactivity and solubility. For example, Etofenprox’s ethoxy group increases hydrophobicity, optimizing insecticidal activity . The cyano-thiazole-carboxylic acid derivative () exhibits higher polarity due to electron-withdrawing groups, improving crystallinity for polymorph development .
Biological Activity :
- This compound derivatives are tailored for CNS drug candidates (e.g., antipsychotics in ), whereas Etofenprox targets insect sodium channels .
Synthetic Utility :
- The compound’s methylpropoxy-phenyl backbone allows modular derivatization. For instance, coupling with fluorophenyl groups () or thiazole rings () diversifies pharmacological profiles .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : The compound’s derivative in is patented as a key intermediate for (2R,3R)-2,3-dihydroxybutanedioate salts , highlighting its role in enantioselective drug synthesis .
- Agrochemical Contrasts : Unlike Etofenprox (), this compound lacks direct pesticidal activity but contributes to bioactive molecule scaffolds .
- Polymorph Stability: The cyano-substituted analog () demonstrates superior thermal stability (melting point >200°C) due to hydrogen-bonding networks, critical for solid-dose formulations .
Q & A
How can researchers optimize synthetic routes for [2-Methylpropoxy(phenyl)methyl]benzene to improve yield and purity?
Basic Research Question
Key considerations include reagent selection (e.g., halogenating agents, coupling catalysts) and reaction conditions (temperature, solvent polarity). For example, substituting traditional alkylation methods with Ullmann-type couplings may reduce side products . Patent data suggest that using phase-transfer catalysts under controlled pH (6.5–7.5) enhances regioselectivity during propoxy group attachment to the benzene ring . Purification via fractional crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from structurally similar byproducts .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving overlapping signals from the methylpropoxy and benzyl groups. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional ambiguities in the propoxy chain . Gas chromatography-mass spectrometry (GC-MS) with electron ionization can confirm molecular weight and fragmentation patterns, especially when comparing against analogs like etofenprox .
What mechanisms underlie the biological activity of this compound derivatives in pesticidal applications?
Advanced Research Question
Derivatives such as etofenprox and halfenprox exhibit activity via sodium channel modulation in arthropods. Structure-activity relationship (SAR) studies indicate that the 2-methylpropoxy group enhances lipid solubility, facilitating penetration through insect cuticles . However, contradictory data exist: some analogs show reduced efficacy in aquatic environments due to hydrolysis of the ether linkage at pH > 8.0 . Researchers should validate bioactivity using dual luciferase assays to quantify neuronal target engagement .
How should researchers address discrepancies in crystallographic data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from twinning or disorder in the propoxy chain. Employing the TwinRotMat algorithm in SHELXL can model twinned domains, while Hirshfeld surface analysis helps identify weak intermolecular interactions (e.g., C–H···π) that stabilize specific conformations . Cross-validating with DFT-optimized structures (e.g., using B3LYP/6-311++G**) ensures geometric consistency between experimental and computational models .
How does the spatial arrangement of substituents influence the physicochemical properties of this compound?
Advanced Research Question
The 2-methylpropoxy group introduces steric hindrance, reducing rotational freedom and increasing thermal stability. Comparative studies with isobutoxy analogs show a 15–20% higher melting point due to enhanced van der Waals interactions . However, bulky substituents may reduce solubility in aqueous media; log P values > 4.0 suggest preferential partitioning into lipid bilayers, impacting bioavailability in biological assays .
What environmental persistence metrics should be evaluated for this compound-based agrochemicals?
Advanced Research Question
Hydrolysis half-life (e.g., pH-dependent degradation at 25°C) and soil sorption coefficients (Koc) are critical. Etofenprox, a related compound, shows high fish toxicity (LC50 < 0.1 mg/L), necessitating LC-MS/MS monitoring of aquatic metabolites like 4-hydroxyphenyl derivatives . Microcosm studies with C<sup>14</sup>-labeled analogs can track mineralization rates and non-extractable residues in sediment .
How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the methylpropoxy oxygen’s lone pairs (HOMO ≈ −6.2 eV) are susceptible to electrophilic attack, guiding functionalization strategies . Molecular dynamics simulations (AMBER force field) model solvent effects on reaction trajectories, aiding in solvent selection for SN2 reactions .
What analytical challenges arise in quantifying trace impurities in this compound samples?
Advanced Research Question
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 254 nm can separate isomers like ortho- and para-substituted byproducts. However, co-elution issues require orthogonal methods, such as supercritical fluid chromatography (SFC) with chiral columns, to resolve enantiomeric impurities . Quantitation limits < 0.1% are achievable using isotope dilution mass spectrometry (ID-MS) with deuterated internal standards .
How do temperature and solvent polarity affect the stability of this compound during storage?
Basic Research Question
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in amber glass vials under nitrogen. Polar aprotic solvents (e.g., DMSO) induce gradual ether cleavage, whereas non-polar solvents (hexane) preserve integrity . For long-term storage, lyophilization and storage at −20°C in argon-filled containers are recommended .
What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
Advanced Research Question
In materials science, the compound serves as a monomer for liquid crystalline polymers, with mesophase transitions analyzed via differential scanning calorimetry (DSC) . In medicinal chemistry, its scaffold is modified to develop acetylcholinesterase inhibitors; molecular docking (AutoDock Vina) identifies binding poses in the enzyme’s catalytic gorge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
